

The Pharmacokinetic Profile of LB80317: An In-depth Technical Guide

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Compound of Interest

Compound Name: LB80317
Cat. No.: B15564858

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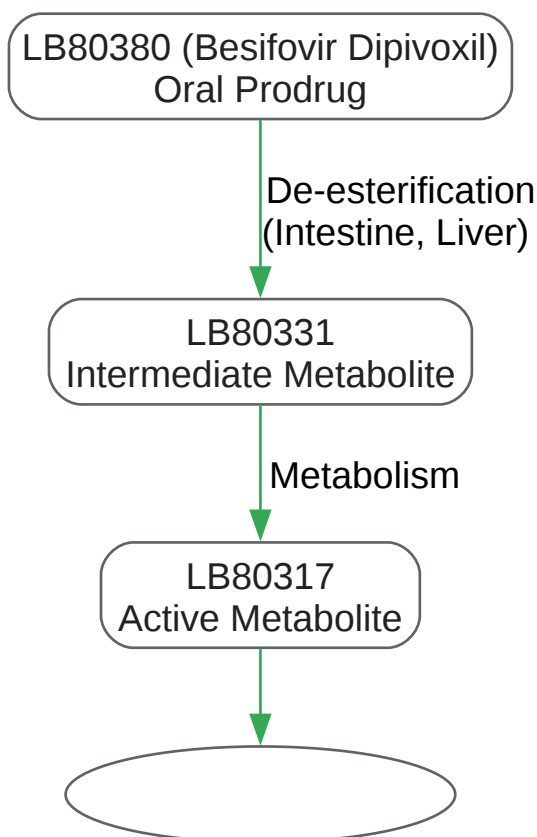
For Researchers, Scientists, and Drug Development Professionals

Introduction

LB80317 is the active antiviral metabolite of the oral prodrug besifovir dipivoxil (LB80380), a novel acyclic nucleotide phosphonate developed for the treatment of chronic hepatitis B (CHB). Understanding the pharmacokinetic properties of **LB80317** is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **LB80317**, based on data from clinical and preclinical studies.

Metabolic Conversion

LB80380 is a dipivoxil ester prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly absorbed and undergoes conversion to its intermediate metabolite, LB80331, through the removal of two pivaloyl groups in the intestine and liver.^[1] LB80331 is then further metabolized to the active antiviral agent, **LB80317**.^[1] This metabolic activation pathway is a key determinant of the drug's pharmacokinetic profile and therapeutic activity.



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Metabolic activation pathway of LB80380 to its active form, **LB80317**.

Pharmacokinetic Parameters

The pharmacokinetic properties of **LB80317** and its precursor, LB80331, have been evaluated in healthy adult subjects and patients with chronic hepatitis B. The following tables summarize the key pharmacokinetic parameters from single and multiple-dose studies.

Single-Dose Pharmacokinetics in Healthy Volunteers

A dose-escalating study in healthy male subjects who received single oral doses of LB80380 ranging from 10 mg to 480 mg demonstrated rapid absorption and conversion to LB80331.^[1]

Table 1: Pharmacokinetic Parameters of LB80331 after a Single Oral Dose of LB80380 in Healthy Subjects

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t½ (hr)
10	79.8 ± 27.5	1.5 ± 0.5	243.6 ± 73.1	2.1 ± 0.5
30	204.5 ± 63.4	1.8 ± 0.5	711.2 ± 163.5	2.2 ± 0.4
60	397.3 ± 138.2	2.0 ± 0.0	1435.8 ± 364.7	2.3 ± 0.3
120	712.5 ± 201.7	1.8 ± 0.5	2684.2 ± 601.9	2.4 ± 0.3
240	1185.0 ± 349.6	1.8 ± 0.5	4786.7 ± 1211.5	2.6 ± 0.4
480	1653.3 ± 491.2	2.0 ± 0.0	7240.0 ± 1893.3	2.8 ± 0.3

Data are presented as mean ± standard deviation.

Single and Multiple-Dose Pharmacokinetics in CHB Patients

In patients with chronic hepatitis B, LB80380 was administered in daily doses of 30 mg, 60 mg, 120 mg, and 240 mg for 4 weeks.[1]

Table 2: Pharmacokinetic Parameters of LB80331 in CHB Patients

Dose (mg)	Day	C _{max,ss} (ng/mL)	T _{max,ss} (hr)	AUC _{ss} (ng·h/mL)	t _½ (hr)
30	1	185.7 ± 65.4	1.8 ± 0.8	651.9 ± 184.2	2.5 ± 0.4
28		176.3 ± 43.2	1.5 ± 0.5	609.5 ± 146.3	2.6 ± 0.5
60	1	358.8 ± 123.1	2.0 ± 0.0	1281.7 ± 361.9	2.8 ± 0.6
28		341.7 ± 98.7	1.8 ± 0.8	1198.3 ± 298.1	2.9 ± 0.7
120	1	689.2 ± 211.3	2.0 ± 0.0	2589.2 ± 743.6	3.0 ± 0.5
28		654.2 ± 189.9	1.8 ± 0.5	2498.3 ± 698.4	3.1 ± 0.6
240	1	1005.0 ± 351.8	2.0 ± 0.0	3876.7 ± 1123.4	3.3 ± 0.4
28		956.7 ± 298.7	1.8 ± 0.5	3685.0 ± 1098.2	3.3 ± 0.5

Data are presented as mean ± standard deviation.

C_{max,ss}: Maximum concentration at steady state;

T_{max,ss}: Time to reach C_{max} at steady state;

AUC_{ss}: Area under the

curve at
steady state.

Table 3: Pharmacokinetic Parameters of **LB80317** in CHB Patients at Steady State (Day 28)

Dose (mg)	C _{max,ss} (ng/mL)	T _{max,ss} (hr)	AUC _{ss} (ng·h/mL)	t _{1/2} (hr)
30	29.7 ± 8.9	6.0 ± 2.0	589.1 ± 165.4	45.1 ± 9.8
60	58.9 ± 17.5	6.0 ± 2.0	1198.3 ± 321.7	48.9 ± 11.2
120	115.6 ± 34.1	6.0 ± 2.0	2398.7 ± 654.3	55.4 ± 12.3
240	198.3 ± 58.7	6.0 ± 2.0	4123.5 ± 1198.7	62.3 ± 14.5

Data are
presented as
mean ± standard
deviation.

Notably, the active metabolite **LB80317** exhibits a long elimination half-life of 45 to 62 hours at steady state, which supports a once-daily dosing regimen.[2]

Key Pharmacokinetic Characteristics

- Absorption: LB80380 is rapidly absorbed following oral administration. The time to reach maximum plasma concentration (T_{max}) for the intermediate metabolite LB80331 is approximately 1.0 to 2.0 hours.
- Effect of Food: The presence of a high-fat meal delays the rate of absorption of LB80380, as indicated by a delayed T_{max} for LB80331. However, the extent of absorption (as measured by AUC) is not significantly affected.
- Distribution: Preclinical studies in mice have shown that a significant portion (approximately 40%) of **LB80317** is phosphorylated in the liver, which is the target organ for hepatitis B virus replication.

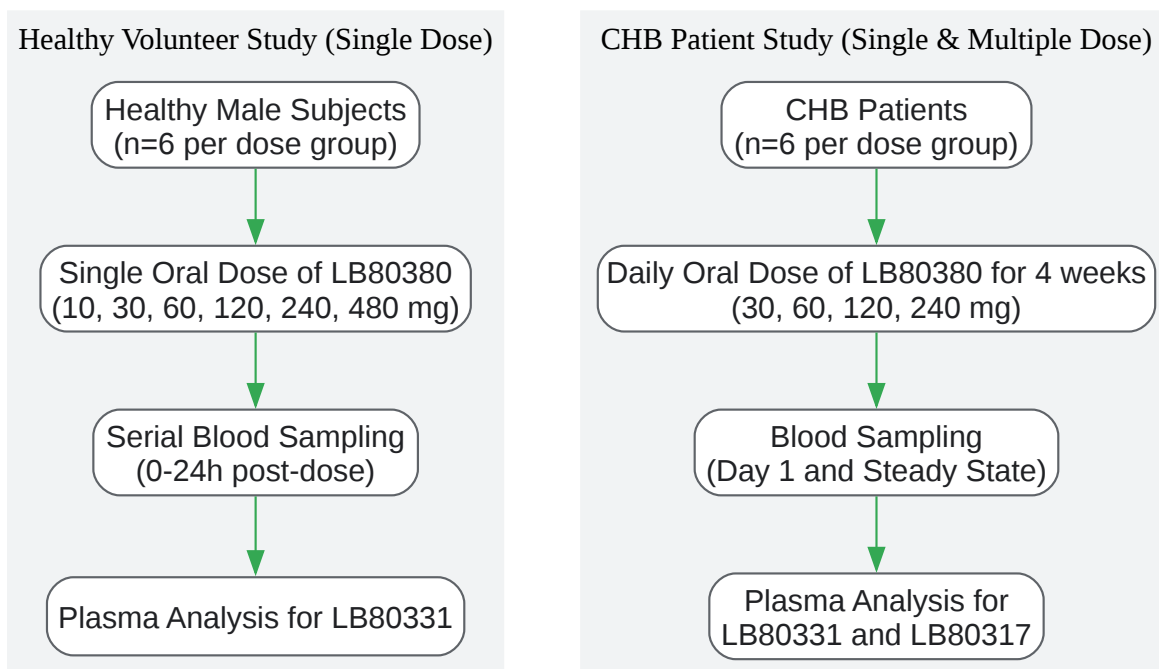
- Metabolism: As previously described, LB80380 is a prodrug that is extensively metabolized to LB80331 and subsequently to the active metabolite **LB80317**.
- Excretion: The primary route of excretion for besifovir and its metabolites is via the kidneys.

Experimental Protocols

The pharmacokinetic data presented were primarily derived from two clinical studies and one preclinical study in mice.

Clinical Studies in Humans

Two dose-escalating pharmacokinetic studies were conducted: one in healthy adult male subjects and another in patients with chronic hepatitis B.



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